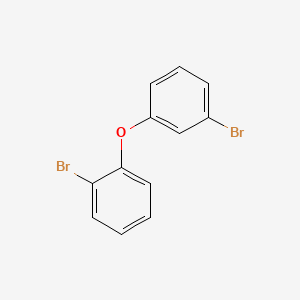

2,3'-Dibromodiphenylether

Übersicht

Beschreibung

2,3’-Dibromodiphenyl ether is an organic compound belonging to the class of polybrominated diphenyl ethers. It consists of two bromine atoms attached to a diphenyl ether structure. This compound is known for its use as a flame retardant and has been studied for its environmental persistence and potential health effects .

Wissenschaftliche Forschungsanwendungen

2,3’-Dibromodiphenyl ether has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study the behavior of polybrominated diphenyl ethers in different chemical reactions.

Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.

Medicine: Studied for its potential toxicological effects and its role in environmental health.

Wirkmechanismus

Target of Action

WS, can degrade diphenyl ether and its brominated congeners .

Mode of Action

The specific roles of the bphA, bphB, and bphC genes were identified in the degradation of diphenyl ether and its brominated congeners . The dihydrodiol product of BphA is dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. 2,3-Dihydroxydiphenyl ether is then decomposed into phenol and 2-pyrone-6-carboxylic acid by BphC .

Biochemical Pathways

The degradation of 2,3’-Dibromodiphenyl ether involves a sequence of reactions catalyzed by the enzymes BphA, BphB, and BphC . The dihydrodiol product of BphA is dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. This compound is then decomposed into phenol and 2-pyrone-6-carboxylic acid by BphC .

Pharmacokinetics

It is known that the compound is extremely persistent in the environment .

Result of Action

The degradation of 2,3’-Dibromodiphenyl ether by bacteria results in the formation of phenol and 2-pyrone-6-carboxylic acid . These compounds are less persistent and potentially less harmful than the parent compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3’-Dibromodiphenyl ether. For instance, the compound is extremely persistent in soil and water, with half-lives ranging from 10 to over 20 years, depending on the type of congener . Furthermore, the degradation of the compound by bacteria can be influenced by environmental conditions, such as temperature and nutrient availability .

Biochemische Analyse

Biochemical Properties

2,3’-Dibromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in its degradation. Studies have shown that certain bacterial strains, such as Cupriavidus sp. WS, can degrade 2,3’-Dibromodiphenyl ether through a series of enzymatic reactions . The enzymes involved include biphenyl 2,3-dioxygenase (BPDO), which catalyzes the initial oxidation of the compound, followed by dehydrogenation by BphB and further degradation by BphC . These interactions highlight the compound’s potential for biodegradation and its impact on microbial metabolic pathways.

Cellular Effects

2,3’-Dibromodiphenyl ether has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, polybrominated diphenyl ethers, including 2,3’-Dibromodiphenyl ether, have been found to inhibit protein expression or accelerate protein degradation, increase membrane permeability, and alter ion transport . These effects can lead to disruptions in cellular homeostasis and potentially contribute to toxicological outcomes.

Molecular Mechanism

The molecular mechanism of 2,3’-Dibromodiphenyl ether involves its interactions with specific enzymes and proteins. The compound undergoes initial oxidation by biphenyl 2,3-dioxygenase, producing a dihydrodiol intermediate . This intermediate is then dehydrogenated by BphB to form 2,3-dihydroxydiphenyl ether, which is further decomposed by BphC into phenol and 2-pyrone-6-carboxylic acid . These sequential enzymatic reactions illustrate the compound’s degradation pathway and its impact on microbial metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’-Dibromodiphenyl ether can change over time due to its stability and degradation. Studies have shown that the compound can persist in the environment and undergo slow degradation . Over time, its degradation products may accumulate and exert long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to 2,3’-Dibromodiphenyl ether can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 2,3’-Dibromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can induce toxicological responses, including disruptions in endocrine function and neurodevelopment . Animal studies have shown that high doses of 2,3’-Dibromodiphenyl ether can lead to adverse effects such as liver toxicity and reproductive impairments .

Metabolic Pathways

2,3’-Dibromodiphenyl ether is involved in several metabolic pathways, primarily related to its degradation. The compound is initially oxidized by biphenyl 2,3-dioxygenase, followed by dehydrogenation and further degradation by BphB and BphC . These enzymatic reactions result in the formation of metabolites such as 2,3-dihydroxydiphenyl ether, phenol, and 2-pyrone-6-carboxylic acid . These metabolic pathways highlight the compound’s potential for biodegradation and its impact on microbial communities.

Transport and Distribution

Within cells and tissues, 2,3’-Dibromodiphenyl ether is transported and distributed through various mechanisms. The compound can be absorbed by cell membranes and transported via specific transporters or binding proteins . Its distribution within tissues can lead to its accumulation in certain organs, potentially contributing to its toxicological effects . Understanding the transport and distribution of 2,3’-Dibromodiphenyl ether is crucial for assessing its impact on biological systems.

Subcellular Localization

The subcellular localization of 2,3’-Dibromodiphenyl ether can influence its activity and function. The compound may localize to specific cellular compartments, such as the cytoplasm or organelles, depending on its chemical properties and interactions with cellular components . Targeting signals or post-translational modifications may direct 2,3’-Dibromodiphenyl ether to specific subcellular locations, affecting its biochemical interactions and potential toxicity .

Vorbereitungsmethoden

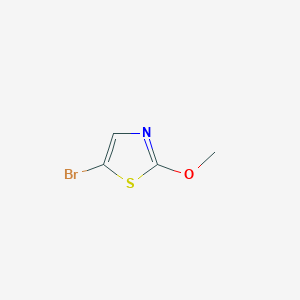

Synthetic Routes and Reaction Conditions

2,3’-Dibromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of 2,3’-Dibromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to diphenyl ether in a reactor, with careful monitoring of temperature and reaction time to achieve high yields and purity. The product is then purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2,3’-Dibromodiphenyl ether undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc or sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form brominated phenols or quinones under oxidative conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Reducing agents such as zinc in acetic acid or sodium borohydride in ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Major Products Formed

Substitution: Formation of hydroxylated or aminated diphenyl ethers.

Reduction: Formation of diphenyl ether.

Oxidation: Formation of brominated phenols or quinones.

Vergleich Mit ähnlichen Verbindungen

2,3’-Dibromodiphenyl ether is part of the polybrominated diphenyl ether family, which includes compounds with varying numbers of bromine atoms. Similar compounds include:

- 2,4-Dibromodiphenyl ether

- 2,2’,4,4’-Tetrabromodiphenyl ether

- 2,2’,4,4’,5-Pentabromodiphenyl ether

- Decabromodiphenyl ether

Uniqueness

2,3’-Dibromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to higher brominated congeners, it is less persistent in the environment but still poses significant health risks .

Eigenschaften

IUPAC Name |

1-bromo-2-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODQTPRKFHOLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=CC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879851 | |

| Record name | BDE-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-72-9 | |

| Record name | 2,3'-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3'-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17U26ZWT64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

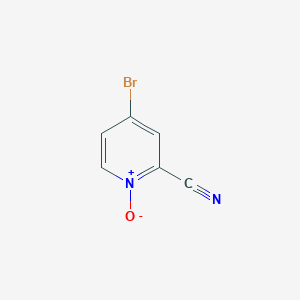

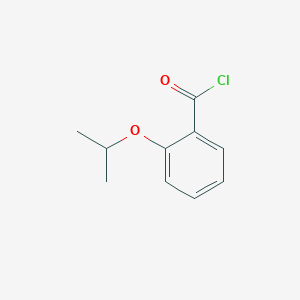

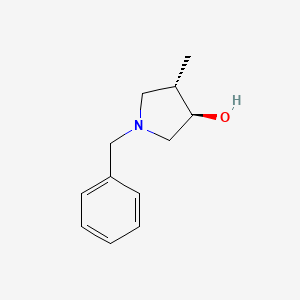

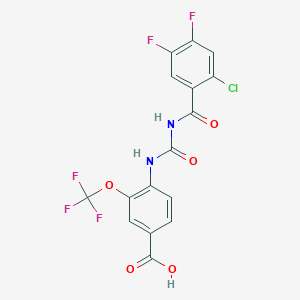

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.